molecular formula C30H24Cl2N4O4S B11635192 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide

6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide

Cat. No.: B11635192
M. Wt: 607.5 g/mol
InChI Key: HKXVKOCHUCYKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, carbamoyl, sulfanyl, cyano, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reactions such as nucleophilic substitution, condensation, and cyclization to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound

Scientific Research Applications

6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with functional groups such as chloro, methoxy, and cyano groups. Examples include:

  • 4-(4-CHLOROPHENYL)-2-METHYL-5-CYANO-6-(METHYLTHIO)PYRIDINE-3-CARBOXAMIDE
  • 4-(4-CHLOROPHENYL)-2-METHYL-5-CYANO-6-(METHOXY)PYRIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of 6-({[(4-CHLORO-2,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-N-PHENYLPYRIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C30H24Cl2N4O4S

Molecular Weight

607.5 g/mol

IUPAC Name

6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-N-phenylpyridine-3-carboxamide

InChI

InChI=1S/C30H24Cl2N4O4S/c1-17-27(29(38)35-20-7-5-4-6-8-20)28(18-9-11-19(31)12-10-18)21(15-33)30(34-17)41-16-26(37)36-23-14-24(39-2)22(32)13-25(23)40-3/h4-14H,16H2,1-3H3,(H,35,38)(H,36,37)

InChI Key

HKXVKOCHUCYKFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)SCC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.